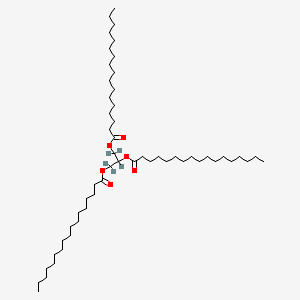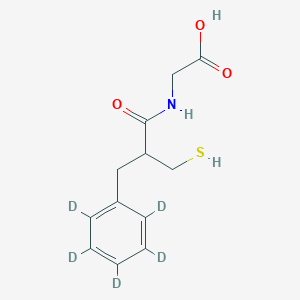
(3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine
Übersicht
Beschreibung
3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine, also known as 3-MP2G, is an organosulfur compound that has a variety of uses in scientific research and laboratory experiments. Its chemical structure consists of a thiol group, an alkyl group, and a phenyl group. It is a small molecule that is able to interact with other molecules in a variety of ways, making it a useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
A novel route for introducing glycine/mercaptoacetic acid units into electron-poor alkenes has been developed, offering a direct method to afford functionally rich α-amino acids or α-mercapto acids. This method is significant for synthesizing complex molecules with potential biological activity (L. Yadav & Ankita Rai, 2008). Additionally, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine showcases a technique for native chemical ligation at phenylalanine, further expanding the toolbox for peptide and protein engineering (D. Crich & Abhisek Banerjee, 2007).
Biological Activity and Chemical Interaction
Research on S-glycosyl and S-alkyl derivatives of certain triazinones, including their synthesis using halo compounds, indicates significant in vitro anticancer activities for some derivatives. This highlights the potential therapeutic applications of mercapto and glycine derivatives in cancer treatment (H. Saad & A. Moustafa, 2011). The study on the addition of N-(2-mercaptopropyonyl)glycine to monoterpenes illustrates the formation of terpenoids with sulfide groups and peptide fragments, suggesting biological activity and potential applications in medicinal chemistry (L. Nikitina et al., 2002).
Structural and Mechanistic Insights
Investigations into the coordination properties of dimethyltin(IV) with N-(2-mercaptopropionyl)glycine compared to its dipeptide analogues reveal significant changes in metal complex speciation and stability. This research provides insight into the structural basis of metal-ligand interactions, which could inform the design of new metal-based drugs or catalysts (K. Gajda-Schrantz et al., 2003).
Wirkmechanismus
Target of Action
The primary target of (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine is neprilysin (NEP) . NEP is an enzyme that plays a crucial role in the degradation of amyloid-beta peptides in the brain, which are implicated in neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
(3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine acts as an inhibitor of NEP . It selectively inhibits NEP over NEP2, as well as angiotensin-converting enzyme (ACE) and endothelin-converting enzyme 1 (ECE1) . This inhibition prevents the breakdown of amyloid-beta peptides, thereby increasing their concentration .
Biochemical Pathways
The inhibition of NEP by (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine affects the amyloidogenic pathway . This pathway is responsible for the production and degradation of amyloid-beta peptides. By inhibiting NEP, the compound disrupts the balance of this pathway, leading to an accumulation of amyloid-beta peptides .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , which suggests that it may have good bioavailability
Result of Action
The result of the action of (3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine is an increase in the concentration of amyloid-beta peptides . This can lead to the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease . In addition, the compound has been shown to impair reference memory in rats .
Eigenschaften
IUPAC Name |
2-[[2-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-sulfanylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-13-12(16)10(8-17)6-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H,13,16)(H,14,15)/i1D,2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJKNPQAGWVLDQ-RALIUCGRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(CS)C(=O)NCC(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Mercapto-2-((phenyl-d5)methyl)propanoyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R,7Z,11S,15E,19aR,22S,23S,23aR,25R,26S,27R)-11-acetyl-3,4,10,11,21,22,23,23a-octahydro-22,25,27-trihydroxy-22,26-dimethyl-20H-11,15-methano-23,2,4,19a-[1,2]propanediyl[3]ylidene-2H,13H,19H-1,5,12,18-benzotetraoxacycloheneicosin-6,17(9H,14H)-dione](/img/structure/B3026018.png)
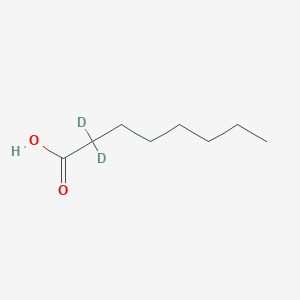

![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
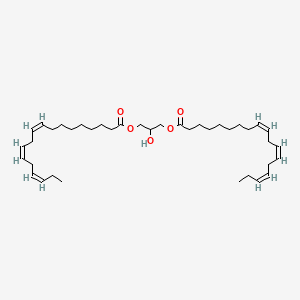
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)
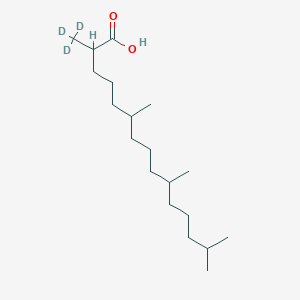

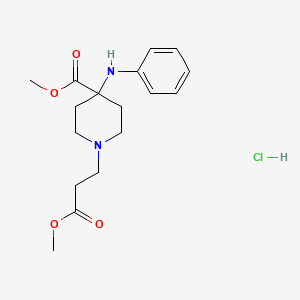
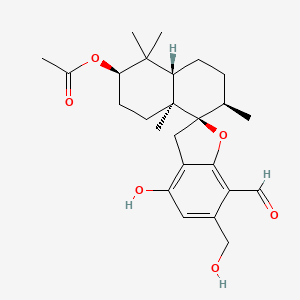

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
